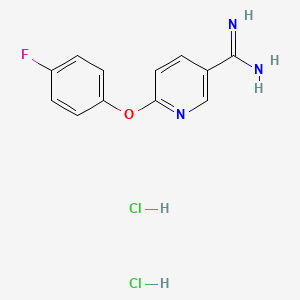

6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride

描述

6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride is a pyridine-derived compound featuring a 4-fluorophenoxy substituent at the 6-position and a carboximidamide group at the 3-position, with two hydrochloride counterions. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents due to the dihydrochloride salt form. The compound’s fluorinated aromatic moiety may influence its electronic characteristics and binding affinity in biological systems, making it a candidate for pharmaceutical or agrochemical research.

属性

IUPAC Name |

6-(4-fluorophenoxy)pyridine-3-carboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O.2ClH/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-16-11)12(14)15;;/h1-7H,(H3,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPGIGZXZOQWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=N)N)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Preparation Methods

General Synthetic Route

The synthesis generally proceeds via:

Specific Methodologies

Amidation and Salt Formation (Chinese Patent CN104557689A)

- Reactants: 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methylamine and 4-chloro-3-trifluoromethyl phenyl isocyanate.

- Procedure: The amino acid methylamine is dissolved in methylene dichloride and reacted with the isocyanate at room temperature for 5–6 hours.

- Salt Formation: Hydrochloric acid is added dropwise, inducing crystallization of the dihydrochloride salt.

- Isolation: The precipitated salt is filtered, washed with acetone, and dried.

- Yield and Purity: The method is described as low-cost, simple, environmentally friendly, and suitable for industrial scale with low metal and burning residues in the final product.

Amidination via Pyrazolo[3,4-b]pyridine Intermediates (US Patent US20140309425A1)

- Starting Material: 3-iodo-1H-pyrazolo[3,4-b]pyridine.

- Key Steps:

- Reaction with o-fluorobenzyl bromide to introduce the fluorobenzyl group.

- Cyanation using zinc cyanide under palladium catalysis.

- Conversion to amidine by reaction with ammonium chloride, sodium methoxide, acetic acid, and methanol.

- Formation of the hydrochloride salt by treatment with hydrogen chloride gas.

- Advantages: This method allows for the preparation of important intermediates related to the target compound with controlled purity and yield.

Methylation and Carbamate Formation (Patent WO2018096550A1)

- Starting Material: 2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5,6-triamine.

- Process:

- Methylation using dimethyl sulfate to obtain a methylated intermediate with high purity (>99.9%).

- Reaction of the methylated intermediate with methyl chloroformate or dimethyl dicarbonate in the presence of a base to form the carbamate.

- Benefits: This process is described as simple, economical, eco-friendly, and commercially viable, providing high yields and purity suitable for industrial production.

Comparative Table of Preparation Methods

Research Findings and Analysis

- The use of dimethyl sulfate as a methylating agent in WO2018096550A1 provides a highly reactive, cost-effective route to intermediates with excellent purity, overcoming limitations of previous methods involving hazardous reagents and low yields.

- Amidation reactions using isocyanates in mild organic solvents (e.g., methylene dichloride) allow efficient formation of the carboximidamide moiety and subsequent salt formation with hydrochloric acid, yielding stable dihydrochloride salts suitable for pharmaceutical applications.

- Pd-catalyzed cyanation and subsequent amidination steps provide access to complex intermediates but involve more elaborate reaction conditions and catalysts, which may limit scalability and increase cost.

- Environmental and operational considerations favor methods that minimize hazardous reagents, reduce reaction times, and simplify purification steps, as demonstrated in the improved processes.

Summary and Recommendations

The preparation of 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride can be efficiently achieved through several synthetic routes. Among these, the method involving methylation of pyrimidine triamine intermediates followed by carbamate formation offers the best balance of yield, purity, cost, and environmental impact for commercial production. Amidation using isocyanates in organic solvents with subsequent salt crystallization is also a robust and scalable approach.

For research and industrial applications, the choice of method should consider:

- Availability and cost of starting materials.

- Required purity and yield.

- Environmental and safety profiles.

- Process scalability and operational simplicity.

化学反应分析

Types of Reactions: 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

科学研究应用

6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride is widely used in scientific research due to its versatility and reactivity. Its applications include:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a tool in biochemical studies, particularly in the investigation of enzyme mechanisms and interactions.

Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments.

Industry: It is utilized in the production of materials and chemicals with specific properties.

作用机制

The mechanism by which 6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses and therapeutic effects. The exact mechanism depends on the context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional analogs of 6-(4-fluorophenoxy)pyridine-3-carboximidamide dihydrochloride include derivatives with variations in substituents, salt forms, and molecular complexity. Below is a detailed comparison based on available

YM-244769 Dihydrochloride

- Structure: N-[(3-Aminophenyl)methyl]-6-[4-[(3-fluorophenyl)methoxy]phenoxy]-3-pyridinecarboxamide dihydrochloride.

- Key Differences: Substituents: Incorporates a 3-fluorobenzyloxy-phenoxy group at the 6-position and a carboxamide-linked 3-aminobenzyl moiety at the 3-position. Complexity: Larger molecular formula (C₂₆H₂₂FN₃O₃·2HCl) compared to the simpler 4-fluorophenoxy group in the target compound. Applications: Likely designed for targeted receptor interactions (e.g., kinase inhibition or GPCR modulation) due to its extended aromatic system and polar groups. Purity: Available at ≥98% (HPLC), indicating high synthetic quality .

6-(Propan-2-yloxy)pyridine-3-carboximidamide Dihydrochloride

- Structure: Features an isopropyloxy group at the 6-position instead of 4-fluorophenoxy.

- Availability: Actively supplied by four vendors (e.g., AKOS016904159, MCULE-8429674690), suggesting robust commercial interest and easier accessibility. Stability: The absence of fluorine may improve synthetic scalability but reduce target specificity in biological assays .

Data Table: Comparative Analysis

Research Findings and Implications

- Bioactivity : Fluorinated analogs like YM-244769 may exhibit superior target engagement due to enhanced lipophilicity and π-π stacking capabilities from aromatic fluorine .

- Synthetic Challenges: The discontinuation of the target compound could stem from difficulties in introducing the 4-fluorophenoxy group while maintaining stability, as fluorinated intermediates often require specialized handling .

- Commercial Viability : The isopropyloxy derivative’s availability highlights the trade-off between structural simplicity and functional specificity in industrial applications .

生物活性

6-(4-Fluorophenoxy)pyridine-3-carboximidamide dihydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C12H12Cl2F N3O

- Molecular Weight : 292.15 g/mol

- IUPAC Name : this compound

The compound is believed to exert its biological effects through interactions with specific molecular targets. Its structural similarity to other bioactive compounds suggests potential binding to various receptors and enzymes, leading to diverse pharmacological activities.

Target Engagement

- Receptors : The compound may interact with receptors involved in inflammatory responses and cancer pathways.

- Enzymatic Inhibition : It may inhibit enzymes critical for tumor growth and proliferation.

Biological Activities

Research indicates that similar compounds exhibit a range of biological activities, including:

- Anticancer Activity : Compounds in this class have shown efficacy in inhibiting tumor cell proliferation.

- Antimicrobial Properties : Potential effectiveness against various pathogens has been noted.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Compound A | Anticancer | |

| Compound B | Antimicrobial | |

| Compound C | Anti-inflammatory |

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary studies suggest:

- Absorption : Moderate oral bioavailability.

- Distribution : Good tissue penetration, particularly in cancer models.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes.

Discussion

The biological activity of this compound suggests potential therapeutic applications, particularly in oncology and infectious diseases. Ongoing research is necessary to elucidate its precise mechanisms and optimize its pharmacological profile.

常见问题

Q. What synthetic strategies are recommended for preparing 6-(4-fluorophenoxy)pyridine-3-carboximidamide dihydrochloride?

Methodological Answer:

- Step 1: Pyridine Core Functionalization

Introduce the 4-fluorophenoxy group at the 6-position of pyridine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) . - Step 2: Carboximidamide Formation

Convert the cyano group (-CN) at the 3-position to the carboximidamide (-C(=NH)NH₂) using Pinner reaction conditions (HCl gas in methanol) . - Step 3: Salt Formation

React the free base with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and crystallinity .

Key Considerations:

Q. How can spectroscopic and chromatographic methods characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C-NMR: Confirm substituent positions (e.g., 4-fluorophenoxy integration, pyridine ring protons) .

- 19F-NMR: Verify fluorine environment (δ ~ -115 ppm for para-substituted fluorophenoxy) .

- High-Performance Liquid Chromatography (HPLC):

- Mass Spectrometry (MS):

Q. What standard assays evaluate the compound’s biological activity in early-stage research?

Methodological Answer:

- Enzyme Inhibition Assays:

- Cellular Uptake Studies:

- Measure intracellular concentration via LC-MS/MS in relevant cell lines (e.g., HEK293) .

- Solubility Testing:

- Use kinetic solubility assays in PBS (pH 7.4) to compare dihydrochloride vs. free base .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Comparative Assay Design:

- Structural Analysis:

- SAR Studies:

Q. Example Table: Data Discrepancy Resolution Workflow

| Step | Action | Purpose | Reference |

|---|---|---|---|

| 1 | Re-test under standardized conditions | Eliminate variability | |

| 2 | Co-crystallization with target | Confirm binding mode | |

| 3 | Analog synthesis | Identify critical functional groups |

Q. What in silico methods predict target interactions for this compound?

Methodological Answer:

- Virtual Screening:

- Molecular Dynamics (MD) Simulations:

- Pharmacophore Modeling:

Q. How can researchers optimize solubility and stability for in vivo studies?

Methodological Answer:

- Salt Formulation:

- Compare dihydrochloride vs. other salts (e.g., mesylate) in accelerated stability testing (40°C/75% RH) .

- Prodrug Strategies:

- Nanoparticle Encapsulation:

- Use PLGA nanoparticles to enhance bioavailability and reduce degradation .

Q. What advanced techniques elucidate metabolic pathways of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。